N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
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Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-21-12-15(14-4-2-3-5-16(14)21)17(22)11-20-27(23,24)13-6-7-18-19(10-13)26-9-8-25-18/h2-7,10,12,17,20,22H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQORQQZNDFLFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant case studies that highlight its pharmacological significance.
Molecular Characteristics
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O3S |
| Molecular Weight | 334.39 g/mol |
| Purity | Typically ≥ 95% |
| IUPAC Name | This compound |
| InChI Key | KKYFLGIFKHMMSV-UHFFFAOYSA-N |
This compound is part of a class of sulfonamides that have shown various biological activities, particularly in neuropharmacology and cancer research.
The biological activity of this compound can be attributed to several mechanisms:
- Dopamine Receptor Modulation : The compound has been studied for its interaction with dopamine receptors, particularly D3 receptors. Research indicates that it may exhibit selective binding and modulation properties that could be beneficial in treating central nervous system disorders .
- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that derivatives of this compound may inhibit the proliferation of certain cancer cell lines. This inhibition is hypothesized to occur through the modulation of signaling pathways involved in cell survival and apoptosis .
- Antioxidant Activity : Some studies have indicated that similar compounds possess antioxidant properties, which could contribute to their therapeutic effects by reducing oxidative stress in cells .
Case Study 1: Neuropharmacological Effects
A study investigated the effects of various indole-based compounds on D3 receptor activity. The results showed that the compound exhibited a significant preference for D3 receptors over other dopamine receptor subtypes, suggesting potential applications in treating disorders such as schizophrenia and Parkinson's disease. The binding affinity was quantified as follows:
| Compound | D3R Affinity (nM) | D2R Affinity (nM) | D4R Affinity (nM) |
|---|---|---|---|
| N-(...compound) | 18 | 335 | 250 |
This selectivity indicates that the compound could be developed as a therapeutic agent with fewer side effects compared to non-selective dopamine agonists .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of sulfonamide derivatives, including our compound of interest. The findings revealed that at concentrations of 10 µM, the compound reduced cell viability in breast cancer cell lines by approximately 40%. This effect was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.
| Cell Line | Viability (%) at 10 µM | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 (Breast) | 60 | 30 |
| HeLa (Cervical) | 55 | 25 |
These results suggest that this compound may serve as a lead structure for further development into anticancer therapies .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds similar to N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exhibit antimicrobial properties. The sulfonamide group is known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. Inhibition of this enzyme can disrupt the growth of bacteria and other pathogens .
2. Cancer Therapeutics
The compound's mechanism of action includes the induction of apoptosis in cancer cells through cell cycle arrest and inhibition of tubulin polymerization. This suggests potential applications in cancer treatment by targeting specific signaling pathways involved in tumor growth and proliferation .
3. Enzyme Inhibition Studies
Studies have shown that derivatives of this compound can inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer’s disease, respectively. The ability to inhibit these enzymes indicates its potential as a therapeutic agent in metabolic disorders .
Case Studies
Case Study 1: Anticancer Effects
In a study examining the effects of similar indole-based compounds on cancer cell lines, it was found that they induced significant apoptosis in a dose-dependent manner. The compounds caused cell cycle arrest at the G2/M phase, leading to reduced proliferation rates .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of sulfonamide derivatives against various bacterial strains. Results demonstrated that these compounds effectively inhibited bacterial growth, supporting their use as potential antibiotic agents .
Biochemical Pathways
The compound interacts with multiple biochemical pathways:
- Dihydrofolate Reductase Inhibition: By mimicking the natural substrate of DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, essential for nucleotide biosynthesis.
- Cell Cycle Regulation: Induces cell cycle arrest and apoptosis in cancer cells by modulating key regulatory proteins involved in cell division.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves coupling 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide derivatives with substituted indole intermediates. Key steps include:
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pH-controlled sulfonylation : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides under basic conditions (e.g., Na₂CO₃ at pH 10) to form the sulfonamide core .
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Alkylation/functionalization : Introducing the hydroxyindole moiety via nucleophilic substitution or coupling reactions in polar aprotic solvents (e.g., DMF) with catalysts like LiH .
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Optimization : Adjust reaction time (2–4 days), temperature (RT to 60°C), and stoichiometry (1:1 to 1:1.2 molar ratios) to improve yields (reported 36–89% in analogous syntheses) .
Table 1 : Example Reaction Conditions from Analogous Studies
Step Reagents/Conditions Yield (%) Reference Sulfonylation Na₂CO₃ (pH 10), sulfonyl chloride, RT 61–77 Indole functionalization DMF, LiH, alkyl halide, 60°C 38–89
Q. Which spectroscopic techniques are critical for structural validation, and how should data be interpreted?
- Methodological Answer : Use a multi-technique approach:
- IR spectroscopy : Confirm sulfonamide (S=O stretch at 1150–1350 cm⁻¹) and hydroxyl groups (O–H stretch at 3200–3600 cm⁻¹) .
- ¹H/¹³C NMR : Assign indole aromatic protons (δ 7.0–7.5 ppm), dihydrobenzodioxine protons (δ 4.2–4.5 ppm), and sulfonamide NH (δ 8.0–10.0 ppm) .
- Mass spectrometry (EIMS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns to rule out byproducts .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and guide experimental design?
- Methodological Answer :
- Computational setup : Use DFT/B3LYP with 6-311++G(d,p) basis sets to model bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO gaps) .
- Applications :
- Reactivity prediction : Lower HOMO-LUMO gaps (e.g., 4.5–5.0 eV) correlate with higher electrophilic/nucleophilic activity .
- Nonlinear optical (NLO) properties : Calculate polarizability (α) and hyperpolarizability (β) to assess optoelectronic potential .
- Validation : Compare computed IR/NMR spectra with experimental data (RMSD < 5%) .
Q. What strategies resolve contradictions in biological activity data across enzyme inhibition assays?
- Methodological Answer :
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Assay standardization : Use consistent enzyme sources (e.g., human vs. bacterial lipoxygenase) and substrate concentrations .
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Dose-response analysis : Calculate IC₅₀ values under controlled pH/temperature to compare inhibition potency .
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Structural insights : Perform molecular docking (AutoDock Vina) to identify binding interactions (e.g., hydrogen bonds with sulfonamide groups) and correlate with activity trends .
Table 2 : Example Enzyme Inhibition Data from Analogous Compounds
Target Enzyme IC₅₀ (µM) Key Interactions (Docking) Reference α-Glucosidase 12.4 Sulfonamide-O…His674 Lipoxygenase 28.9 Indole-N…Gln514
Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular conformation?
- Methodological Answer :
- Data collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to resolve torsional angles in the dihydrobenzodioxine and indole moieties .
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks (e.g., O–H…O interactions stabilizing the hydroxyethyl group) .
- Validation : Check R-factor convergence (< 0.05) and electron density maps for missing/ambiguous atoms .
Key Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
